N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Description
N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS: 2034421-64-0) is a sulfonamide derivative featuring a benzofuran moiety linked to a methoxyethyl group and a 3,4-dihydro-2H-1,5-benzodioxepine core. Its structural complexity, including the fused benzodioxepine ring and benzofuran substituent, suggests utility in modulating biological pathways such as enzyme inhibition or receptor antagonism.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c1-24-20(19-11-14-5-2-3-6-16(14)27-19)13-21-28(22,23)15-7-8-17-18(12-15)26-10-4-9-25-17/h2-3,5-8,11-12,20-21H,4,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRGWKRSRVBWBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCCO2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the Friedländer condensation reaction, which is used to construct the benzofuran ring system. This reaction involves the condensation of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate in the presence of a catalyst such as potassium hydrogen sulfate under ultrasound irradiation conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, could be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide exhibit anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
Case Study : A study demonstrated that derivatives of benzodioxepine compounds showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
Neuroprotective Effects
The compound may also have neuroprotective properties. Research into the benzofuran structure suggests that it can modulate neurotransmitter systems and exhibit antioxidant activity, potentially protecting neurons from oxidative stress.
Case Study : In animal models of neurodegenerative diseases, compounds with similar structures have been shown to reduce neuroinflammation and improve cognitive function .
Antimicrobial Properties
There is emerging evidence that this compound exhibits antimicrobial activity against a range of pathogens. Its sulfonamide moiety is particularly known for its effectiveness against bacterial infections.
Case Study : A study evaluating the antibacterial efficacy of sulfonamide derivatives found that certain compounds displayed significant activity against both Gram-positive and Gram-negative bacteria .
Mechanistic Studies
Mechanistic studies on this compound have focused on its interaction with biological targets. The compound's ability to inhibit specific enzymes or receptors involved in disease pathways is under investigation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the benzofuran or sulfonamide groups may enhance its biological activity and selectivity towards target proteins.
Data Summary Table
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzofuran/Benzothiophene Moieties
Several structurally related compounds share the 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide core but differ in substituent groups:
N-[(R)-1-Benzofuran-2-yl(phenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Formula: C₂₄H₂₁NO₅S Key Difference: Replaces the methoxyethyl group with a benzofuran-phenylmethyl substituent. Implications: The phenylmethyl group increases molecular weight (427.5 g/mol vs. ~420 g/mol for the original compound) and may enhance hydrophobic interactions in binding pockets .
N-[(R)-1-Benzothiophen-2-yl(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Formula: C₂₄H₂₀ClNO₄S₂ Key Difference: Substitutes benzofuran with benzothiophene and introduces a chlorine atom.
Derivatives with Heterocyclic Substituents
N-[2-(2-Pyridinyl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Formula : C₁₆H₁₈N₂O₄S
- Key Difference : Pyridinyl-ethyl group replaces benzofuran-methoxyethyl.
- Implications : The pyridine nitrogen enables hydrogen bonding, improving aqueous solubility compared to the original compound’s methoxy group .
BG15909 (N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide) Formula: C₁₉H₂₁NO₇S Key Difference: Incorporates a dihydrobenzodioxin-hydroxyethyl group. Implications: The hydroxyl group enhances polarity, likely improving solubility but reducing blood-brain barrier penetration .
Data Tables
Table 1: Structural and Molecular Comparison
Research Findings and Implications
- Binding Affinity : Benzofuran/benzothiophene derivatives (e.g., ) are frequently reported in structural databases (e.g., RCSB PDB), suggesting their use in crystallographic studies targeting enzymes or receptors. The chlorine in may stabilize ligand-receptor interactions via halogen bonding.
- Solubility : Hydrophilic substituents (e.g., pyridinyl in , hydroxyethyl in ) improve solubility but may reduce bioavailability in lipophilic environments.
- Metabolic Stability : Methoxy groups (original compound) are generally metabolically stable, whereas benzothiophene () may undergo oxidative metabolism, increasing clearance rates.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (commonly referred to as compound X) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of compound X, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Features
| Feature | Description |
|---|---|
| Benzofuran moiety | Imparts various biological activities |
| Sulfonamide group | Enhances solubility and bioavailability |
| Methoxyethyl side chain | Potentially increases lipophilicity |
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds containing benzofuran structures. For instance, derivatives of benzofuran have shown efficacy against various viral strains, including the yellow fever virus (YFV) and hepatitis C virus (HCV) . Compound X's structural similarities to these derivatives suggest potential antiviral activity.
Anticancer Properties
Benzofuran derivatives have been reported to exhibit anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that compounds with similar scaffolds can inhibit tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
The anti-inflammatory potential of benzofuran compounds is well-documented. The sulfonamide group in compound X may contribute to its anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway .
Antimicrobial Activity
Benzofuran-based compounds have also demonstrated antimicrobial activity against a range of pathogens. Studies suggest that the presence of the benzofuran ring enhances the interaction with microbial membranes, leading to increased permeability and cell death .
The biological activity of compound X can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit key enzymes involved in viral replication and inflammatory processes.
- Cell Membrane Interaction : The lipophilic nature of the benzofuran moiety allows for effective membrane penetration, enhancing bioactivity against pathogens.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Antiviral Efficacy Against YFV
A study conducted by Al-Madi et al. synthesized several benzofuran derivatives and assessed their antiviral efficacy against YFV. Among these, compounds structurally related to compound X exhibited significant cytopathic effect reduction at low micromolar concentrations .
Study 2: Anticancer Activity in Breast Cancer Models
In vitro studies demonstrated that compound X inhibited the proliferation of breast cancer cell lines (MCF-7) by inducing G1 phase cell cycle arrest. This was associated with upregulation of p21 and downregulation of cyclin D1 .
Study 3: Anti-inflammatory Effects in Animal Models
Research involving animal models showed that administration of compound X led to a significant reduction in inflammation markers (TNF-alpha and IL-6) in induced arthritis models, supporting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Sulfonation of the benzodioxepine core using chlorosulfonic acid under anhydrous conditions to introduce the sulfonamide group.
- Step 2 : Coupling the sulfonated intermediate with 1-benzofuran-2-yl-methoxyethylamine via nucleophilic substitution, employing a base like triethylamine in dichloromethane (DCM) .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.
- Critical Parameters : Reaction yields (~40–60%) depend on stoichiometric control and moisture exclusion during sulfonation .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify proton environments (e.g., benzofuran methoxy protons at δ 3.8–4.0 ppm) and carbon backbone .
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL) for single-crystal structure determination, refining parameters like bond angles and torsional strain .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 460.12 for CHNOS) .
Q. What initial biological screening methods are recommended for this compound?
- Methodological Answer : Prioritize:
- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC quantification .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., COX-2) to identify potential mechanisms .
Advanced Research Questions
Q. How can researchers optimize low reaction yields during benzodioxepine-sulfonamide core synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance sulfonation efficiency .
- Solvent Optimization : Replace DCM with dimethylformamide (DMF) to improve intermediate solubility .
- In-line Analytics : Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor intermediate purity and adjust stoichiometry dynamically .
Q. How to resolve contradictions in reported biological activities across studies?
- Methodological Answer :
-
Assay Standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hrs) .
-
Metabolite Profiling : LC-MS/MS to identify degradation products (e.g., hydrolyzed sulfonamide) that may alter activity .
-
Structural Analog Comparison : Compare activity with derivatives lacking the methoxyethyl group (see SAR table below) .
Substituent Antimicrobial MIC (µg/mL) Cytotoxicity IC (µM) Methoxyethyl 8.2 (S. aureus) 12.4 (HeLa) Ethyl (Control) 32.5 45.7 Data adapted from sulfonamide analogs in
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Fragment Replacement : Synthesize analogs with substituted benzofuran (e.g., 5-ethyl-benzofuran) or altered dioxepine ring size .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like β-tubulin or DNA gyrase .
- Pharmacophore Mapping : Identify critical hydrogen-bond donors (e.g., sulfonamide -SONH-) using QSAR models .
Q. How to address crystallinity challenges in formulation for pharmacokinetic studies?
- Methodological Answer :
- Polymorph Screening : Use solvent-drop grinding (SDG) with acetonitrile/methanol mixtures to identify stable crystalline forms .
- Amorphous Dispersion : Prepare solid dispersions with PVP-K30 (1:3 ratio) via spray drying to enhance solubility .
- Dissolution Testing : Simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
